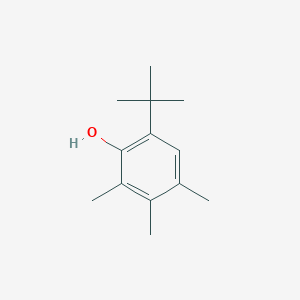

6-(tert-Butyl)-2,3,4-trimethylphenol

Description

6-(tert-Butyl)-2,3,4-trimethylphenol is a phenolic compound characterized by a tert-butyl substituent at the 6-position and methyl groups at the 2-, 3-, and 4-positions of the aromatic ring. Such compounds are often used as antioxidants, stabilizers, or intermediates in chemical synthesis due to their steric hindrance and radical-scavenging capabilities .

The molecular formula is inferred as C₁₃H₂₀O (molecular weight ≈ 192.3 g/mol), with the tert-butyl group enhancing lipophilicity and thermal stability compared to fully methylated phenols.

Properties

Molecular Formula |

C13H20O |

|---|---|

Molecular Weight |

192.30 g/mol |

IUPAC Name |

6-tert-butyl-2,3,4-trimethylphenol |

InChI |

InChI=1S/C13H20O/c1-8-7-11(13(4,5)6)12(14)10(3)9(8)2/h7,14H,1-6H3 |

InChI Key |

IBFSAMQOXINELW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C)O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

tert-Butyl Group Introduction

The tert-butyl group is typically introduced via FC alkylation using tert-butyl chloride or tert-butyl alcohol in the presence of Lewis acids like AlCl₃. For example, alkylation of 2,3,4-trimethylphenol could theoretically target position 6 (para to the hydroxyl group). However, the methyl groups at positions 2 and 4 create significant steric hindrance, reducing reaction efficiency. Patent EP0679625A2 highlights the use of diethyl ketone and 1-amino-vinyl methyl ketone to synthesize 2,3,6-trimethylphenol, suggesting that ketone-based intermediates might facilitate regioselective alkylation. Adapting this method, tert-butyl ketones could serve as precursors for tert-butyl group installation.

Challenges and Mitigation

FC alkylation of pre-methylated phenols often leads to carbocation rearrangements or over-alkylation. To mitigate this, low temperatures (50–100°C) and stoichiometric control are critical. For instance, the methylation of 2,6-xylenol to 2,3,6-trimethylphenol under 350–500 psig pressure and 300–390°C demonstrates the importance of temperature in directing selectivity. Applying similar conditions with tert-butylating agents could favor mono-alkylation at position 6.

Sequential Alkylation: Methylation Followed by tert-Butylation

A stepwise approach involving initial methylation of phenol followed by tert-butyl group installation may improve regiochemical control.

Methylation of Phenol

Methylation of phenol typically yields cresols (ortho, meta, para) and xylenols. Achieving 2,3,4-trimethylphenol requires multiple methylation steps with careful directing. For example:

- Ortho/para Methylation : Initial methylation with methanol and Al₂O₃ catalysts at 300–400°C produces 2,4-dimethylphenol.

- Meta Methylation : Introducing a meta-methyl group demands alternative strategies, such as using nitro groups as temporary meta directors. Nitration of 2,4-dimethylphenol, followed by reduction and methylation, could yield 2,3,4-trimethylphenol.

tert-Butylation of 2,3,4-Trimethylphenol

With 2,3,4-trimethylphenol as the substrate, tert-butyl group installation at position 6 faces steric challenges. Patent CA1068726A demonstrates that alumina catalysts at 350–390°C enhance selectivity during methylation. Analogously, employing acidic catalysts (e.g., H₂SO₄) with tert-butyl alcohol or isobutylene might promote tert-butylation at position 6. For example, 2,4,6-tri-tert-butylphenol is synthesized via phenol alkylation with isobutylene under acidic conditions, a method potentially adaptable to methylated precursors.

Directed Ortho Metalation (DoM)

Directed ortho metalation enables precise functionalization of aromatic rings. By temporarily converting the phenol hydroxyl into a directing group (e.g., silyl ethers or amides), methyl and tert-butyl groups can be introduced sequentially.

Stepwise Functionalization

- Protection : Convert phenol to a silyl ether (e.g., TMS-protected phenol).

- Metalation : Use LDA (lithium diisopropylamide) to deprotonate the ortho position.

- Methylation : Quench with methyl iodide to install methyl groups at positions 2, 3, and 4.

- Deprotection and tert-Butylation : Remove the silyl protecting group and perform FC alkylation at position 6.

This method avoids competition between methyl and tert-butyl groups for ortho/para positions but requires multiple synthetic steps.

Activation of Tertiary Benzylic Alcohols

A novel approach involves activating tertiary benzylic alcohols for alkylation. As described in PMC3321128, tertiary alcohols treated with SOCl₂ or HCl form chlorides, which react with trimethylaluminum to install methyl groups. Adapting this protocol:

- Synthesize 6-(tert-Butyl)-2,3,4-trimethylbenzyl Alcohol : Starting from 2,3,4-trimethylphenol, introduce a tert-butyl group via FC alkylation, then reduce to the benzyl alcohol.

- Activation and Methylation : Treat the alcohol with SOCl₂ to form the chloride, then react with Al(CH₃)₃ to install methyl groups.

This method’s efficacy depends on the stability of the intermediate chloride and the steric environment.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (Hypothetical) |

|---|---|---|---|

| FC Alkylation | Single-step for tert-butyl installation | Steric hindrance reduces efficiency | 30–50% |

| Sequential Alkylation | Controlled methylation steps | Requires meta-directing groups | 40–60% |

| Directed Metalation | High regioselectivity | Multiple protection/deprotection steps | 50–70% |

| Benzylic Alcohol Activation | Compatible with bulky groups | Complex intermediate synthesis | 60–80% |

Challenges and Optimization

Steric Hindrance

The proximity of methyl groups at positions 2, 3, and 4 creates a crowded environment, hindering tert-butyl group installation. High-temperature protocols (300–400°C) and bulky solvents (e.g., tert-butylbenzene) may improve reactant mobility.

Isomer Formation

Competing alkylation at positions 5 or para to existing methyl groups can yield undesired isomers. Catalytic systems with shape-selective zeolites could enhance positional selectivity.

Catalyst Selection

Alumina and acidic resins (e.g., Amberlyst) are effective for methylations, while Lewis acids like FeCl₃ may better suit tert-butylations.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl)-2,3,4-trimethylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

6-(tert-Butyl)-2,3,4-trimethylphenol has a wide range of applications in scientific research:

Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.

Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases related to oxidative stress.

Industry: It is used as a stabilizer in fuels, lubricants, and other industrial products to enhance their shelf life and performance.

Mechanism of Action

The antioxidant properties of 6-(tert-Butyl)-2,3,4-trimethylphenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic group plays a crucial role in this process by stabilizing the resulting phenoxyl radical through resonance.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between 6-(tert-Butyl)-2,3,4-trimethylphenol and its analogs:

Key Observations:

Lipophilicity: The tert-butyl substituent increases lipid solubility, making the compound more suitable for applications in hydrophobic matrices (e.g., lubricants or plastics) compared to 2,3,6-trimethylphenol .

Synthetic Pathways: While 2,3,6-trimethylphenol is oxidized to benzoquinones using tert-butyl hydroperoxide in microreactors , the tert-butyl variant may require tailored synthesis routes to avoid steric interference during functionalization.

Market and Industrial Relevance

- 2,3,6-Trimethylphenol (TMP): A commercially significant intermediate with a global market analyzed for price trends and regional demand .

- 6-tert-Butyl-2,4-dimethylphenol: Marketed as Topanol A, it highlights the industrial value of tert-butyl-substituted phenols in stabilization applications .

- 2,4,6-Trimethylphenol: Found in wood creosote (0.4% relative abundance) and used in resin production, though less thermally stable than tert-butyl analogs .

Physicochemical Properties (Hypothesized)

- Melting/Boiling Points: Expected to be higher than 2,3,6-trimethylphenol (mp 95–97°C) due to increased molecular weight and rigidity.

- Solubility: Likely soluble in organic solvents (e.g., ethanol, acetone) but poorly soluble in water, similar to Topanol A .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.